

# Physicochemical properties of (E)-2-propylpent-2-enoic acid

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## Compound of Interest

Compound Name: (E)-2-propylpent-2-enoic acid

Cat. No.: B1237735

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An In-Depth Technical Guide to the Physicochemical Properties of **(E)-2-Propylpent-2-enoic Acid**

## Introduction

**(E)-2-propylpent-2-enoic acid**, also known as trans-2-ene-valproic acid (trans-2-ene-VPA), is a significant unsaturated metabolite of valproic acid (VPA).<sup>[1][2]</sup> Valproic acid is a widely prescribed antiepileptic drug also used in the treatment of bipolar disorder and migraines.<sup>[2]</sup> Understanding the physicochemical properties of its metabolites is crucial for comprehending the overall pharmacological and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the known physicochemical properties of **(E)-2-propylpent-2-enoic acid**, detailed experimental protocols for their determination, and its biological context.

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **(E)-2-propylpent-2-enoic acid**.

Table 1: General and Chemical Identifiers

Property	Value	Source
IUPAC Name	(2E)-2-propylpent-2-enoic acid	[3]
Synonyms	trans-2-en-valproate, 2-ene-VPA	[1][4]
CAS Number	33786-47-9	[3][5]
Molecular Formula	C8H14O2	[1][4]
Molecular Weight	142.2 g/mol	[1][4]
Canonical SMILES	<chem>CC/C=C(\C(O)=O)/CCC</chem>	[1]
InChI Key	ZKNJEOPYOLUGKJ-ALCCZGGFSA-N	[1]

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Crystalline solid	[1]
logP (Computed)	2.4	[4]
UV max ( $\lambda_{\text{max}}$ )	216 nm	[1]
Purity	≥97-98% (Commercially available)	[1][6]

Table 3: Solubility Data

Solvent	Solubility	Source
DMF	15 mg/mL	[1]
DMSO	20 mg/mL	[1]
Ethanol	30 mg/mL	[1]
PBS (pH 7.2)	1 mg/mL	[1]

## Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols based on standard laboratory practices.

### Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. For an ionizable compound like a carboxylic acid, the distribution coefficient (logD) at a specific pH is often more relevant.

Methodology: Shake-Flask Method (OECD Guideline 107)

- **Preparation of Phases:** Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the acid to ensure it is in its neutral form.
- **Dissolution:** A small, accurately weighed amount of **(E)-2-propylpent-2-enoic acid** is dissolved in the pre-saturated n-octanol.
- **Partitioning:** A known volume of the n-octanol solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel.
- **Equilibration:** The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this.
- **Quantification:** The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

## Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution.

Methodology: pH-Metric Titration

- **Sample Preparation:** A precise amount of **(E)-2-propylpent-2-enoic acid** is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. Specialized software can be used for more accurate calculations, especially for multiprotic substances or when co-solvents are used.<sup>[7][8]</sup>

## Determination of Aqueous Solubility

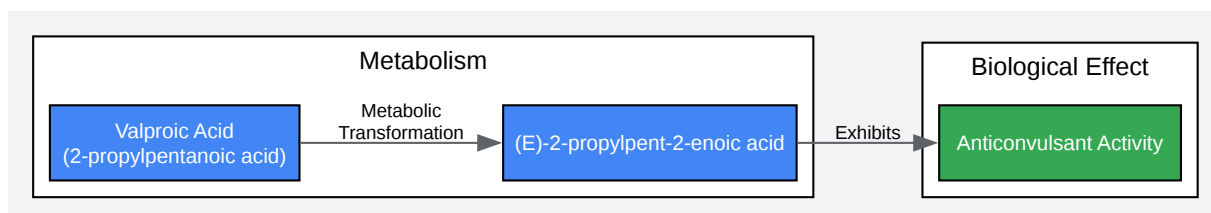
Methodology: Shake-Flask Method (OECD Guideline 105)

- **Sample Preparation:** An excess amount of solid **(E)-2-propylpent-2-enoic acid** is added to a known volume of the aqueous medium (e.g., deionized water, PBS) in a flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a low-binding membrane filter (e.g., 0.22  $\mu\text{m}$ ) or centrifuged to remove undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

- Result: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

## Biological Context and Activity

**(E)-2-propylpent-2-enoic acid** is an active metabolite of the histone deacetylase (HDAC) inhibitor valproic acid.<sup>[1]</sup> It has demonstrated anticonvulsant activity, increasing the seizure threshold in animal models.<sup>[1]</sup> Its potency is reported to be approximately 60-90% of the parent compound, valproic acid, in certain in vivo tests.<sup>[2]</sup> The formation of this metabolite is a key aspect of the overall pharmacology of valproic acid.

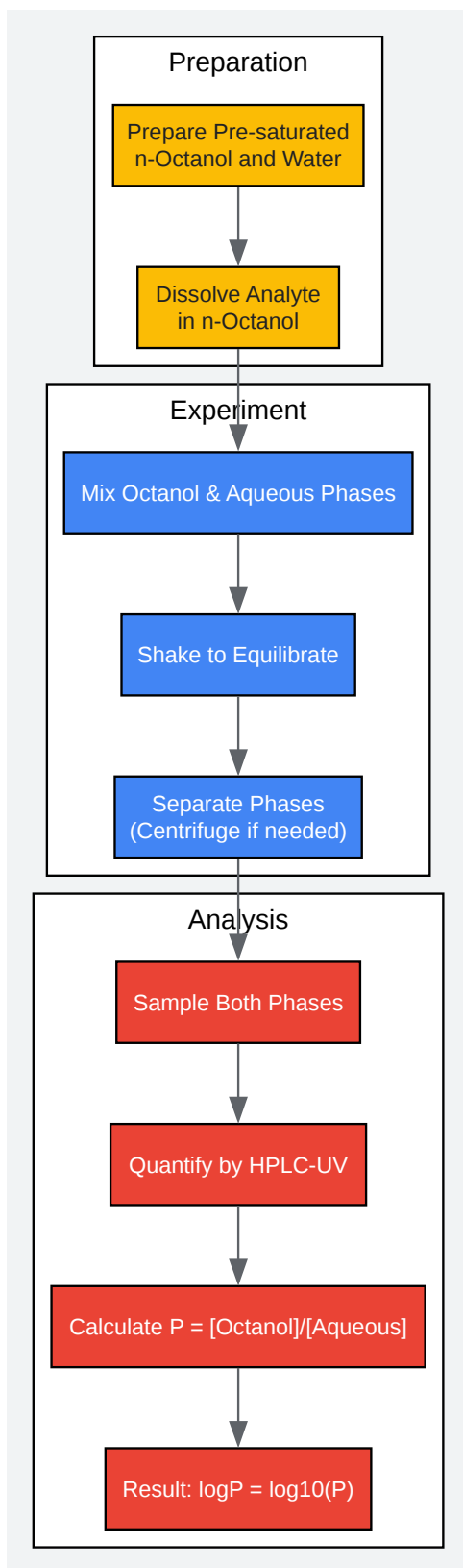


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Caption: Metabolic pathway from Valproic Acid to **(E)-2-propylpent-2-enoic acid** and its resulting biological activity.

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the partition coefficient (logP) using the shake-flask method followed by HPLC analysis.



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Caption: Workflow for the experimental determination of logP using the shake-flask method and HPLC analysis.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2E)-2-propyl-2-pentenoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Propyl-2-pentenoic acid | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (E)-2-propylpent-2-enoic acid | CymitQuimica [cymitquimica.com]
- 7. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-metric log P. II: Refinement of partition coefficients and ionization constants of multiprotic substances. | Semantic Scholar [semanticscholar.org]
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